molecular formula C9H12BrNO B1407469 4-bromo-N-ethyl-3-methoxyaniline CAS No. 1549896-23-2

4-bromo-N-ethyl-3-methoxyaniline

Cat. No. B1407469
CAS RN: 1549896-23-2
M. Wt: 230.1 g/mol
InChI Key: DVIVFZDRAQBVFO-UHFFFAOYSA-N
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Description

4-bromo-N-ethyl-3-methoxyaniline is a chemical compound with the CAS Number: 1549896-23-2 . It has a molecular weight of 230.1 . This compound is a useful reagent for organic synthesis and other chemical processes .


Molecular Structure Analysis

The InChI code for 4-bromo-N-ethyl-3-methoxyaniline is 1S/C9H12BrNO/c1-3-11-7-4-5-8 (10)9 (6-7)12-2/h4-6,11H,3H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-N-ethyl-3-methoxyaniline include a molecular weight of 230.1 . More specific properties such as color, density, and hardness were not found in the search results.

Scientific Research Applications

Brk Inhibitors Synthesis

This compound is used in the preparation of 4-Anilino substituted α-carboline compounds which act as active Brk inhibitors. Breast tumor kinase (Brk) is an interesting target for cancer therapy due to its involvement in cancer cell signaling pathways .

Cytotoxic Agents

It serves as an intermediate in the synthesis of triazole analogs of combretastatin A-4 , which are known for their cytotoxic properties and ability to inhibit tubulin, making them potential agents for cancer treatment .

Unfortunately, the available data does not provide four more unique applications to fulfill your request for six to eight applications. However, these two applications highlight the compound’s significance in cancer research and drug development.

ChemicalBook - 4-Bromo-3-Methoxyaniline ChemicalBook - 3-Bromo-4-Methoxyaniline

Safety and Hazards

The specific safety and hazards associated with 4-bromo-N-ethyl-3-methoxyaniline are not provided in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

4-bromo-N-ethyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIVFZDRAQBVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-ethyl-3-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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